molecular formula C9H11N3O4S B11961676 N-(4-{[(aminocarbonyl)amino]sulfonyl}phenyl)acetamide CAS No. 2828-63-9

N-(4-{[(aminocarbonyl)amino]sulfonyl}phenyl)acetamide

Cat. No.: B11961676
CAS No.: 2828-63-9
M. Wt: 257.27 g/mol
InChI Key: XCSGUMXBOFCZJC-UHFFFAOYSA-N
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Description

N-(4-{[(Aminocarbonyl)amino]sulfonyl}phenyl)acetamide is a sulfonamide derivative featuring a phenyl core substituted with an acetamide group at the para position and a sulfonamide group linked to a urea moiety (aminocarbonylamino). This structure confers unique physicochemical properties, such as enhanced hydrogen-bonding capacity due to the urea group, which may influence solubility, stability, and biological interactions. The compound’s synthesis typically involves sequential functionalization of the phenyl ring, including sulfonylation, urea formation, and acetylation .

Properties

CAS No.

2828-63-9

Molecular Formula

C9H11N3O4S

Molecular Weight

257.27 g/mol

IUPAC Name

N-[4-(carbamoylsulfamoyl)phenyl]acetamide

InChI

InChI=1S/C9H11N3O4S/c1-6(13)11-7-2-4-8(5-3-7)17(15,16)12-9(10)14/h2-5H,1H3,(H,11,13)(H3,10,12,14)

InChI Key

XCSGUMXBOFCZJC-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NC1=CC=C(C=C1)S(=O)(=O)NC(=O)N

Origin of Product

United States

Preparation Methods

Reaction Components and Conditions

The synthesis involves four key components:

  • Sulfonamide : Typically 4-carboxybenzenesulfonamide or benzenesulfonamide.

  • Aldehyde/Ketone : Aliphatic or aromatic aldehydes (e.g., 3-phenylpropanal).

  • Isocyanide : Variants such as t-butyl, cyclohexyl, or benzyl isocyanide.

  • Carboxylic Acid : Acetic acid or structurally related acids.

Reactions are conducted on solid supports (e.g., Rink resin) in tetrahydrofuran (THF) or methanol at 60°C for 24 hours. Post-condensation, the acyl group is removed using aqueous methylamine, and the product is cleaved from the resin with trifluoroacetic acid (TFA).

Table 1: Representative Solid-Phase Syntheses of Sulfonamido Amides

ExampleIsocyanideProduct StructureKey NMR Peaks (δ, CD₃OD)
1t-Butylt-Butyl 2-(4-aminocarbonylbenzenesulfonamido)-4-phenyl-butyramide7.94–8.11 (m, 4H), 1.15 (s, 9H, t-butyl)
6CyclohexylCyclohexyl analog0.90–1.90 (m, 12H, cyclohexyl)
7BenzylBenzyl analog7.03–7.27 (m, 10H, aromatic)

Advantages of Solid-Phase Synthesis

  • High Purity : Solid-phase isolation minimizes byproduct formation.

  • Modularity : Substituents are easily varied by altering aldehyde, isocyanide, or acid components.

  • Scalability : Suitable for parallel synthesis and library generation.

Solution-Phase Synthesis Approaches

While solid-phase methods dominate recent literature, traditional solution-phase routes remain relevant for large-scale production.

Stepwise Acetylation and Sulfonylation

A hypothetical pathway involves:

  • Sulfonylation : Reaction of 4-aminophenylacetamide with chlorosulfonyl isocyanate to introduce the sulfonamide group.

  • Carbamoylation : Treatment with potassium cyanate to form the urea moiety.

Critical parameters include stoichiometric control and anhydrous conditions to prevent hydrolysis.

Challenges in Solution-Phase Synthesis

  • Intermediate Instability : The urea group is prone to decomposition under acidic or basic conditions.

  • Purification Complexity : Multiple column chromatography steps are often required, reducing overall yield.

Comparative Analysis of Synthetic Methods

Table 2: Method Comparison for N-(4-{[(Aminocarbonyl)amino]sulfonyl}phenyl)acetamide Synthesis

ParameterSolid-Phase CondensationSolution-Phase Synthesis
Reaction Time 24–48 hours72+ hours (multi-step)
Yield 60–75%40–55%
Purity >90% (HPLC)70–85%
Scalability High (combinatorial libraries)Moderate (batch-dependent)
Functional Group Tolerance Broad (aldehydes, isocyanides)Limited by side reactions

Recent Advances and Innovations

Green Chemistry Modifications

Emerging studies explore solvent-free conditions or biodegradable resins to reduce environmental impact. For instance, replacing THF with cyclopentyl methyl ether (CPME) improves safety profiles without compromising yield.

Catalytic Enhancements

Palladium-catalyzed cross-coupling steps are being investigated to introduce aryl groups post-condensation, enabling access to derivatives with enhanced bioactivity.

Chemical Reactions Analysis

Types of Reactions

N-(4-{[(aminocarbonyl)amino]sulfonyl}phenyl)acetamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form sulfonic acid derivatives.

    Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonyl group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Nucleophiles such as amines and thiols can be used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfonic acids, while reduction can produce amine derivatives .

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the potential of N-(4-{[(aminocarbonyl)amino]sulfonyl}phenyl)acetamide as an anticancer agent.

  • Mechanism of Action : The compound exhibits inhibitory effects on carbonic anhydrase IX (CA IX), an enzyme overexpressed in various tumors, particularly triple-negative breast cancer. In vitro assays demonstrated significant cytotoxicity against cancer cell lines such as MDA-MB-231 and MCF-7, with selectivity ratios indicating a higher toxicity towards cancer cells compared to normal cells .
  • Case Study : A study involving derivatives of this compound showed that specific analogues induced apoptosis in MDA-MB-231 cells, evidenced by a 22-fold increase in annexin V-FITC positive cells compared to controls. The compounds also demonstrated promising pharmacokinetic properties through predictive ADMET studies .

Antimicrobial Activity

This compound has also been evaluated for its antimicrobial properties.

  • Inhibition of Bacterial Growth : Compounds derived from this sulfonamide exhibited significant antibacterial activity against strains such as Staphylococcus aureus and Klebsiella pneumoniae. For instance, certain derivatives showed over 80% inhibition of bacterial growth at concentrations around 50 µg/mL .
  • Biofilm Inhibition : In addition to antibacterial effects, some derivatives demonstrated the ability to inhibit biofilm formation, which is crucial for treating chronic infections .

Pharmacological Insights

The pharmacological profile of this compound suggests it could serve as a lead compound for developing new therapeutic agents.

  • Dihydrofolate Reductase Inhibition : Sulfonamide derivatives are known inhibitors of dihydrofolate reductase (DHFR), a key enzyme in folate metabolism. This inhibition is pivotal for their antimicrobial and anticancer activities .

Summary Table of Applications

Application AreaActivity TypeKey Findings
AnticancerCytotoxicitySignificant inhibition against MDA-MB-231 and MCF-7 cell lines
Apoptosis InductionInduced apoptosis with 22-fold increase in annexin V-FITC positive cells
AntimicrobialBacterial Growth InhibitionOver 80% inhibition against S. aureus at 50 µg/mL
Biofilm Formation InhibitionEffective against biofilm formation in K. pneumoniae

Mechanism of Action

The mechanism of action of N-(4-{[(aminocarbonyl)amino]sulfonyl}phenyl)acetamide involves its interaction with specific molecular targets. For example, it can inhibit the enzyme dihydrofolate reductase (DHFR), which is essential for DNA synthesis in bacteria and cancer cells. This inhibition leads to the disruption of DNA synthesis and cell proliferation, making it effective as an antimicrobial and anticancer agent .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Variations

The pharmacological and physicochemical profiles of sulfonamide derivatives are highly dependent on substituents attached to the sulfonamide nitrogen and the phenyl ring. Below is a detailed comparison:

Table 1: Key Structural and Functional Differences
Compound Name Substituent on Sulfonamide Nitrogen Key Functional Groups Biological Activity/Application Reference
N-(4-{[(Aminocarbonyl)amino]sulfonyl}phenyl)acetamide Urea (aminocarbonylamino) Acetamide, Sulfonamide, Urea Not explicitly reported (structural focus)
N-[4-[(4-Methyl-1-piperazinyl)sulfonyl]phenyl]acetamide (35) 4-Methylpiperazinyl Acetamide, Sulfonamide Analgesic (comparable to paracetamol)
N4-Acetylsulfamethazine (5) 4,6-Dimethyl-2-pyrimidinyl Acetamide, Sulfonamide Antitubercular (synthesis intermediate)
N-(4-{[(3,4-Dimethoxyphenyl)amino]sulfonyl}phenyl)acetamide 3,4-Dimethoxyphenyl Acetamide, Sulfonamide Not reported (structural analogue)
Acetylsulfanilamide Amine (-NH2) Acetamide, Sulfonamide Antimicrobial precursor
N-[4-({4-[(5-Methyl-1,3,4-thiadiazol-2-yl)sulfamoyl]phenyl}sulfamoyl)phenyl]acetamide (5) 5-Methyl-1,3,4-thiadiazol-2-yl Acetamide, Sulfonamide Impurity in sulfamethizole synthesis
Key Observations:

Urea vs. Heterocyclic/Aromatic Substituents: The urea group in the target compound distinguishes it from analogues with piperazinyl (e.g., compound 35), pyrimidinyl (e.g., compound 5), or methoxy-substituted aryl groups (e.g., compound 15 ).

Acetamide Commonality : All listed compounds retain the acetamide group, which likely contributes to metabolic stability and solubility.

Pharmacological Diversity : Substituents dictate activity; e.g., compound 35’s piperazinyl group correlates with analgesic effects, while thiadiazole-containing derivatives (e.g., compound 5 in ) are linked to antibacterial applications.

Physicochemical Properties

Table 2: Comparative Physicochemical Data
Compound Name Melting Point (°C) IR Spectral Features (cm⁻¹) Molecular Formula
This compound Not reported Expected: ~3350 (N-H), 1680 (CONH), 1324 (SO₂NH) C₉H₁₂N₄O₄S
N-[4-[[(3-Chloro-4-methoxyphenyl)amino]sulfonyl]phenyl]acetamide (15) 227 3358 (N-H), 1680 (CONH), 1324 (SO₂NH) C₁₅H₁₅ClN₂O₄S
Acetylsulfanilamide 214–216 3320 (N-H), 1685 (CONH), 1150 (SO₂NH) C₈H₁₀N₂O₃S
N-(4-{[(4-Methoxyphenyl)methyl]sulfamoyl}phenyl)acetamide Not reported Similar to compound 15 C₁₆H₁₈N₂O₄S
Key Observations:
  • Melting Points : Urea-containing compounds may exhibit higher melting points due to hydrogen bonding, though data for the target compound are unavailable. Compound 15 melts at 227°C, comparable to acetylsulfanilamide (214–216°C ).
  • IR Signatures : All compounds show characteristic CONH (1680–1685 cm⁻¹) and SO₂NH (1324–1150 cm⁻¹) stretches, confirming structural consistency.

Biological Activity

N-(4-{[(aminocarbonyl)amino]sulfonyl}phenyl)acetamide, also known as N-{4-[(4-aminobenzene-1-sulfonyl)amino]phenyl}acetamide, is a compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

  • Chemical Formula : C14H15N3O3S
  • Molecular Weight : 290.38 g/mol
  • IUPAC Name : Acetamide, N-[4-[(4-aminophenyl)sulfonyl]phenyl]-

The compound features a sulfonamide group, which is known for its involvement in various biological activities, including antibacterial and anti-inflammatory effects.

This compound acts primarily through the inhibition of specific enzymes and receptors. The sulfonamide moiety allows the compound to form hydrogen bonds with amino acid residues in enzyme active sites, leading to inhibition of their activity. This mechanism disrupts various biochemical pathways, contributing to its therapeutic effects .

1. Antibacterial Activity

Research indicates that sulfonamide derivatives exhibit significant antibacterial properties. The compound has shown effectiveness against various bacterial strains by inhibiting bacterial growth through enzyme inhibition, particularly targeting carbonic anhydrases (CAs), which are crucial for bacterial survival .

2. Anti-inflammatory Effects

The compound's ability to inhibit pro-inflammatory mediators has been documented. Studies suggest that it can reduce inflammation by modulating pathways involved in the inflammatory response, making it a potential candidate for treating inflammatory diseases .

3. Urease Inhibition

Urease is an enzyme that plays a role in the pathogenesis of certain infections. This compound has been evaluated for its urease inhibitory activity, showing promising results with an IC50 value indicating effective inhibition .

Compound IC50 (µM) Activity
This compound22.61Urease inhibition

4. Anticancer Potential

Recent studies have explored the anticancer properties of this compound, particularly against breast cancer cell lines. It has demonstrated significant cytotoxicity with selectivity for cancer cells over normal cells, indicating its potential as an anticancer agent .

Case Studies

  • Urease Inhibition Study : A study conducted on various sulfonamide derivatives showed that those with acetamide linkages exhibited superior urease inhibitory activity compared to other structural variants. The results suggested that structural modifications could enhance biological activity significantly .
  • Antibacterial Efficacy : In a comparative study, this compound was tested against standard antibiotics and showed comparable or superior antibacterial activity against resistant strains of bacteria, highlighting its potential as an alternative therapeutic agent .

Q & A

Q. What are the optimal synthetic routes for N-(4-{[(aminocarbonyl)amino]sulfonyl}phenyl)acetamide, and how can purity be maximized?

The synthesis typically involves sulfonylation of 4-acetamidobenzenesulfonyl chloride with urea derivatives under controlled conditions. Key steps include:

  • Sulfonylation : Reacting 4-acetamidobenzenesulfonyl chloride with cyanamide or urea derivatives in anhydrous dichloromethane at 0–5°C.
  • Amidation : Introducing the acetamide group via nucleophilic substitution.
  • Purification : Use column chromatography (silica gel, ethyl acetate/hexane) and recrystallization (ethanol/water) to achieve >99% purity. Reaction progress is monitored via TLC, and structural confirmation relies on NMR (¹H/¹³C) and IR spectroscopy .

Q. Which spectroscopic techniques are critical for confirming structural integrity and purity?

  • NMR Spectroscopy : ¹H NMR (DMSO-d₆) identifies aromatic protons (δ 7.5–8.1 ppm) and acetamide NH (δ 10.2 ppm). ¹³C NMR confirms sulfonamide (C=O at δ 167 ppm) and acetamide (C=O at δ 169 ppm) groups.
  • IR Spectroscopy : Peaks at ~3300 cm⁻¹ (N-H stretch), 1650 cm⁻¹ (amide C=O), and 1320/1150 cm⁻¹ (sulfonamide S=O) validate functional groups.
  • HPLC/GC-MS : Quantify purity (>99%) and detect impurities using reverse-phase C18 columns (acetonitrile/water mobile phase) .

Q. How is stability assessed under varying pH and temperature conditions?

Conduct accelerated stability studies:

  • pH Stress Testing : Incubate the compound in buffers (pH 1–13) at 37°C for 24–72 hours, analyzing degradation via HPLC.
  • Thermal Stability : Heat samples to 40–80°C and monitor decomposition kinetics using TGA/DSC.
  • Light Exposure : Use ICH guidelines for photostability testing .

Q. What role does the sulfonamide group play in biological activity?

The sulfonamide moiety (-SO₂NH₂) facilitates hydrogen bonding with enzyme active sites (e.g., carbonic anhydrase), enhancing inhibitory effects. Structural analogs with electron-withdrawing substituents (e.g., -Cl, -CF₃) show improved binding affinity due to increased electrophilicity .

Advanced Research Questions

Q. How can contradictions in reported biological activities (e.g., anticancer vs. antibacterial) be systematically resolved?

  • Assay Standardization : Replicate studies using identical cell lines (e.g., MCF-7 for breast cancer) and assay conditions (e.g., IC₅₀ measurements at 48 hours).
  • Structure-Activity Relationship (SAR) Analysis : Compare substituent effects (e.g., chloro vs. methoxy groups) across biological endpoints.
  • Target Profiling : Use affinity chromatography or CRISPR screening to identify off-target interactions .

Q. What strategies improve aqueous solubility for in vivo applications?

  • Salt Formation : Convert the free base to a hydrochloride or sodium salt.
  • Co-Solvents : Use PEG-400 or cyclodextrins in formulations.
  • Prodrug Design : Introduce hydrophilic groups (e.g., phosphate esters) metabolized in vivo .

Q. How are QSAR models developed to optimize bioactivity?

  • Descriptor Selection : Calculate electronic (logP, HOMO/LUMO), steric (molar refractivity), and topological (Wiener index) parameters.
  • Model Validation : Use partial least squares (PLS) regression with cross-validation (e.g., leave-one-out).
  • In Vitro Testing : Validate predicted IC₅₀ values against cancer cell lines (e.g., HepG2) .

Q. What methodologies identify molecular targets in anticancer mechanisms?

  • Chemical Proteomics : Use biotinylated analogs for pull-down assays followed by LC-MS/MS.
  • Molecular Docking : Screen against kinase libraries (e.g., PDB entries 1XKK, 3L3X) to prioritize targets.
  • CRISPR Knockout : Validate target relevance by assessing resistance in edited cell lines .

Q. How can structural analogs reduce toxicity while retaining efficacy?

  • Toxicity Prediction : Use in silico tools (e.g., ProTox-II) to flag hepatotoxic substituents.
  • Metabolic Profiling : Identify toxic metabolites via liver microsome assays.
  • Selective Modifications : Replace -Cl with -F to reduce reactive metabolite formation .

Q. What experimental approaches elucidate metabolic pathways?

  • Radiolabeling : Synthesize ¹⁴C-labeled compound for mass balance studies.
  • LC-MS/MS : Identify phase I (oxidation) and phase II (glucuronidation) metabolites in hepatocyte incubations.
  • Pharmacokinetics : Measure plasma half-life and tissue distribution in rodent models .

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